2-((5-chloropyridin-2-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-chloropyridin-2-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(5-chloro-2-pyridinyl)oxy]- typically involves the reaction of 5-chloro-2-pyridinol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((5-chloropyridin-2-yl)oxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2-((5-chloropyridin-2-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(5-chloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has similar structural features but with additional chlorine atoms, leading to different chemical properties and reactivity.
Acetic acid, [(5-chloro-2-pyridinyl)amino]oxo-: This compound has an amino group instead of an oxy group, resulting in different reactivity and applications.
Uniqueness
2-((5-chloropyridin-2-yl)oxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKHLHRDNNAYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79674-59-2 |
Source
|
Record name | 2-((5-chloropyridin-2-yl)oxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.